molecular formula C11H16ClNO2 B13788599 4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride

4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride

Cat. No.: B13788599
M. Wt: 229.70 g/mol
InChI Key: RTHYDZPENDCPON-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a benzaldehyde group substituted with a dimethylaminoethoxy group. This compound is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with 2-(dimethylamino)chloroethane hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for a couple of hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzaldehyde is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethoxy]benzaldehyde is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11;/h3-6,9H,7-8H2,1-2H3;1H

InChI Key

RTHYDZPENDCPON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=O.Cl

Origin of Product

United States

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